(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
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Overview
Description
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Acylation with 4-Methoxyphenylacetyl Chloride: The final step involves the acylation of the oxazolidinone ring with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Benzyl-3-[2-(4-hydroxyphenyl)acetyl]-2-oxazolidinone.
Reduction: 4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It can be used to study enzyme interactions and inhibition, particularly in the context of its oxazolidinone ring.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action is similar to that of other oxazolidinone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Uniqueness
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQSEGYIJAOXAW-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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